(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone
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Overview
Description
(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone: is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine, benzylsulfonyl chloride, and 4-bromobenzoyl chloride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
- The industrial production of this compound would involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of new materials with specific properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including potential anti-inflammatory or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Potential applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-(benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- (4-(Benzylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone
- (4-(Benzylsulfonyl)piperidin-1-yl)(4-fluorophenyl)methanone
- (4-(Benzylsulfonyl)piperidin-1-yl)(4-methylphenyl)methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (4-(benzylsulfonyl)piperidin-1-yl)(4-bromophenyl)methanone imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can participate in different substitution reactions, offering versatility in synthetic applications.
- Biological Activity: The bromine-substituted compound may exhibit distinct pharmacological properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3S/c20-17-8-6-16(7-9-17)19(22)21-12-10-18(11-13-21)25(23,24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBXZLZOWSPQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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